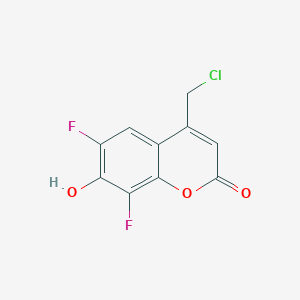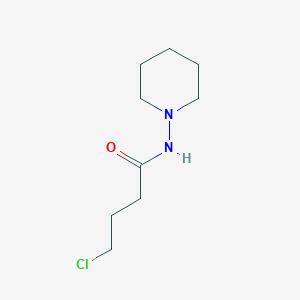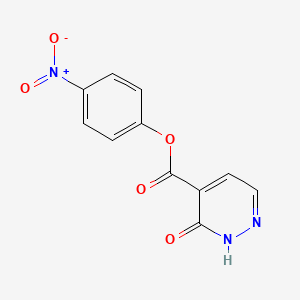![molecular formula C12H16N2O4 B8470959 (2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)-carbamic acid tert-butyl ester](/img/structure/B8470959.png)
(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)-carbamic acid tert-butyl ester is a complex organic compound with a unique structure that includes a dioxinopyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxinopyridine ring system, followed by the introduction of the carbamic acid tert-butyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, (2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.
Biology
In biology, this compound may be used as a probe to study biological processes. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular pathways.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
作用機序
The mechanism of action of (2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds include other dioxinopyridine derivatives and carbamic acid esters. Examples include:
- 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)-carbamic acid methyl ester
- 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)-carbamic acid ethyl ester
Uniqueness
The uniqueness of (2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)-carbamic acid tert-butyl ester lies in its specific structure, which imparts distinct chemical and biological properties. Its tert-butyl ester group provides steric hindrance, which can influence its reactivity and interactions with molecular targets.
特性
分子式 |
C12H16N2O4 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
tert-butyl N-(2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)14-10-6-8-9(7-13-10)17-5-4-16-8/h6-7H,4-5H2,1-3H3,(H,13,14,15) |
InChIキー |
GAQWYDHMVWSGMF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC=C2C(=C1)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


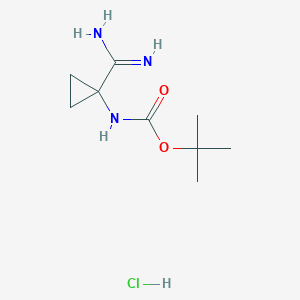
![1-Methylpyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B8470887.png)
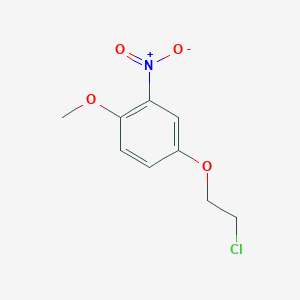
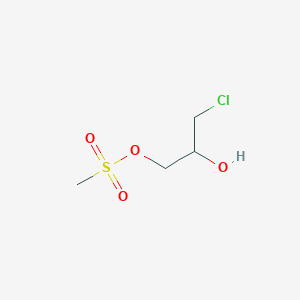
![1-[(Benzylsulfanyl)(phenyl)methyl]-5-chloropyrimidin-2(1H)-one](/img/structure/B8470914.png)
![[(5R)-3-(3-fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl acetate](/img/structure/B8470921.png)
![(3-Chlorophenyl)[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]methanone](/img/structure/B8470922.png)



